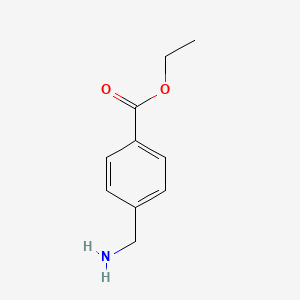

Ethyl 4-(aminomethyl)benzoate

Overview

Description

This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry.

Preparation Methods

Esterification of Para-Aminobenzoic Acid

One common method involves the esterification of para-aminobenzoic acid with ethanol. This process can be facilitated by using thionyl chloride as a dehydrating agent.

-

- Para-aminobenzoic acid

- Ethanol

- Thionyl chloride

-

- Dissolve para-aminobenzoic acid in ethanol to create a solution with a mass fraction of 5-30%.

- Slowly add thionyl chloride while maintaining a temperature between 0-50 °C.

- Allow the reaction to proceed for 4-10 hours, then heat to reflux.

- After completion, cool the mixture and filter out any solid residues.

- Neutralize the solution using a weak base to achieve a pH of 7-8.

- Wash and dry the final product.

Results:

This method has been reported to yield high purity products (up to 99.7%) with good overall yields (89.4% - 92.7%) depending on the specific conditions employed.

Direct Esterification with Alcohols

Another approach involves direct esterification using alcohols under acidic conditions.

-

- Para-aminobenzoic acid

- Ethanol or other alcohols

- Acid catalyst (e.g., sulfuric acid)

-

- Mix para-aminobenzoic acid with the chosen alcohol and add an acid catalyst.

- Heat the mixture under reflux conditions for several hours.

- After completion, allow the mixture to cool before filtering.

Results:

This method can also achieve high yields but may produce by-products that require further purification steps.

Hydrogenation of Nitro Compounds

A more complex route involves the reduction of nitro compounds derived from benzoic acid derivatives.

-

- p-Nitrobenzoic acid

- Ethanol

- Palladium on carbon (Pd/C) catalyst

-

- React p-nitrobenzoic acid with ethanol in the presence of a solid catalyst at elevated temperatures.

- After esterification, perform hydrogenation using Pd/C to reduce the nitro group to an amino group.

Results:

This method has shown to produce ethyl p-aminobenzoate with purities exceeding 99% and is considered environmentally friendly due to its low waste production.

| Method | Yield (%) | Purity (%) | Environmental Impact | Notes |

|---|---|---|---|---|

| Esterification with Thionyl Chloride | Up to 92% | Up to 99.7% | Moderate | Fast reaction but requires careful handling of thionyl chloride |

| Direct Esterification | Varies | High | Moderate | Simpler but may yield by-products |

| Hydrogenation of Nitro Compounds | >99% | >99% | Low | Green chemistry approach |

The preparation of ethyl 4-(aminomethyl)benzoate can be achieved through various methods that cater to different industrial needs and environmental considerations. The choice of method depends on factors such as desired purity, yield, and environmental impact. Each method presents unique advantages that can be leveraged in pharmaceutical synthesis and other applications.

Further research into optimizing these synthetic routes could lead to even higher yields and purities while minimizing environmental impact through greener chemistry practices and innovative catalytic processes.

Chemical Reactions Analysis

Acylation of the Aminomethyl Group

The primary amine undergoes acylation to form amide derivatives, a critical step in drug design for enhancing stability or modulating bioactivity.

Reaction Example :

-

Reagents : Acetyl chloride, triethylamine

-

Conditions : Dichloromethane, 0°C to room temperature, 12 hours

-

Product : Ethyl 4-((acetylamino)methyl)benzoate

Mechanism :

The amine reacts with acetyl chloride in the presence of a base (e.g., triethylamine) to form an acetamide derivative. This reaction is widely used to protect amines during multi-step syntheses .

Alkylation Reactions

The aminomethyl group can be alkylated to produce secondary or tertiary amines, enabling structural diversification.

Reaction Example :

-

Reagents : Methyl iodide, potassium carbonate

-

Conditions : Dimethylformamide (DMF), 60°C, 6 hours

-

Product : Ethyl 4-((dimethylamino)methyl)benzoate

Applications :

Alkylation modifies solubility and electronic properties, which is pivotal in optimizing pharmacokinetic profiles of drug candidates .

Ester Hydrolysis

The ethyl ester group is hydrolyzed to yield the corresponding carboxylic acid, a common step in prodrug activation.

Reaction Pathways :

| Conditions | Reagents | Product |

|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 4 hours | 4-(aminomethyl)benzoic acid |

| Basic hydrolysis | NaOH (2M), reflux, 3 hours | Sodium 4-(aminomethyl)benzoate |

Key Data :

-

Acidic hydrolysis achieves >95% yield, while basic hydrolysis requires neutralization to isolate the free acid .

Reductive Amination

The amine participates in reductive amination with carbonyl compounds to form secondary amines.

Reaction Example :

-

Reagents : Benzaldehyde, sodium borohydride (NaBH4)

-

Conditions : Ethanol, room temperature, 2 hours

-

Product : Ethyl 4-((benzylamino)methyl)benzoate

Mechanistic Insight :

The imine intermediate formed between the amine and aldehyde is reduced by NaBH4, a method validated in synthesizing neuroactive compounds .

Schiff Base Formation

The amine reacts with aldehydes/ketones to form Schiff bases, intermediates in catalysis and coordination chemistry.

Reaction Example :

-

Reagents : 2-hydroxybenzaldehyde

-

Conditions : Ethanol, reflux, 3 hours

-

Product : (E)-Ethyl 4-((2-hydroxybenzylideneamino)methyl)benzoate

Applications :

Schiff bases are precursors for metal-organic frameworks (MOFs) and antimicrobial agents .

Oxidation Reactions

The aminomethyl group can be oxidized to nitro or carbonyl derivatives under controlled conditions.

Reaction Example :

-

Reagents : Potassium permanganate (KMnO4), H2SO4

-

Conditions : 80°C, 2 hours

-

Product : Ethyl 4-(nitromethyl)benzoate

Note :

Over-oxidation risks necessitate careful stoichiometric control to avoid degradation .

Hydrogenation

While the compound itself lacks reducible bonds, its precursors (e.g., nitro derivatives) undergo hydrogenation to yield the amine.

Example from Literature :

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4-(aminomethyl)benzoate serves as an intermediate in the synthesis of various pharmaceuticals, particularly in developing local anesthetics and other therapeutic agents. Its structural analogs, such as benzocaine and procaine, have established applications in pain management due to their anesthetic properties .

- Local Anesthetic Development : Research indicates that derivatives of this compound exhibit significant local anesthetic effects, similar to those of well-known compounds like benzocaine .

- Antiviral Activity : Recent studies have identified 4-(aminomethyl)benzamide-based compounds, which include derivatives of this compound, as potent inhibitors of viral entry for pathogens like Ebola and Marburg viruses. These compounds demonstrate effective antiviral activity and metabolic stability, making them candidates for further therapeutic development .

Biological Studies

In biological research, this compound has been utilized to study enzyme inhibition and receptor binding dynamics. Its role as a biochemical probe helps elucidate the mechanisms of action for various biological targets.

- Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes makes it valuable in pharmacological research aimed at developing new inhibitors for therapeutic purposes .

Industrial Applications

This compound is also relevant in industrial chemistry due to its utility as a building block for synthesizing agrochemicals and other specialty chemicals.

- Agrochemical Synthesis : The compound is employed in creating herbicides and pesticides, contributing to agricultural productivity by enhancing crop protection strategies.

Mechanism of Action

Ethyl 4-(aminomethyl)benzoate primarily targets sodium ion channels on nerve membranes, similar to other local anesthetics. By binding to these channels, it reduces the passage of sodium ions, thereby blocking the conduction of nerve impulses. This results in a loss of local sensation without affecting consciousness . The compound’s mechanism of action involves reducing the excitability of the nerve membrane, which is crucial for its anesthetic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-Aminobenzoate Derivatives

a) Ethyl 4-aminobenzoate (Ethyl para-aminobenzoate, CAS 94-09-7)

- Structure: Lacks the aminomethyl group; instead, a primary amine (–NH₂) is directly attached to the aromatic ring.

- Synthesis: Prepared via diazotization of 4-aminobenzoic acid followed by esterification .

- Applications : Used in synthesizing hydrazide-hydrazone derivatives for antimicrobial studies .

- Key Difference: The absence of the aminomethyl group limits its utility in reactions requiring secondary amine functionality.

b) Ethyl 4-(dimethylamino)benzoate

- Structure: Features a dimethylamino (–N(CH₃)₂) group at the para position.

- Reactivity: Demonstrates higher reactivity in photoinitiation systems compared to 2-(dimethylamino)ethyl methacrylate, achieving superior polymer conversion rates .

- Applications : Used in resin cements for dental materials due to its efficient radical generation under light .

c) Ethoxylated Ethyl 4-aminobenzoate

- Structure: Polyethylene glycol (PEG)-modified derivative with 25 ethylene oxide units (Empirical formula: C₅₉H₁₁₁NO₂₇) .

- Properties : Water-soluble, with applications in cosmetics as a UV absorber.

- Key Difference: Ethoxylation enhances hydrophilicity, contrasting sharply with the lipophilic nature of unmodified ethyl 4-(aminomethyl)benzoate .

Alkylamino and Aryl-Substituted Derivatives

a) Ethyl 4-(butylamino)benzoate (CAS 94-32-6)

- Structure: N-butylamino (–NH–C₄H₉) substituent.

- Properties : Solid at room temperature (melting point: 68–70°C) .

- Applications : Intermediate in synthesizing benzonatate (an antitussive agent) .

b) Ethyl 4-((4-chlorobenzyl)sulfanyl)benzoate

- Structure : Contains a sulfanyl (–S–CH₂–C₆H₄Cl) group.

- Synthesis : Derived from thioacetylation reactions.

- Applications : Explored in antimicrobial and antitumor research due to sulfur's electron-rich nature .

Heterocyclic and Bioactive Derivatives

a) Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3)

- Structure : Indazole ring fused to the benzoate core.

- Bioactivity: Acts as a non-peptide PAR4 antagonist with antiplatelet activity .

- Key Difference: The indazole moiety confers specificity for protease-activated receptors, unlike the broad reactivity of this compound .

b) Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)

- Structure: Phenethylamino linker with a pyridazine substituent.

- Applications : Investigated for kinase inhibition and cardiovascular therapies .

Sulfated and Sulfonated Derivatives

a) Ethyl 4-(sulfooxy)benzoate

- Structure : Sulfate ester (–O–SO₃H) at the para position.

- Natural Occurrence : Isolated from bamboo shoots (Phyllostachys edulis) .

- Applications: Potential antioxidant and anti-inflammatory agent .

b) Ethyl 4-(((4-ethylphenyl)sulfonamido)methyl)benzoate

- Structure: Sulfonamide (–SO₂–NH–) functionalized aminomethyl group.

- Synthesis : Formed via reaction with 4-ethylbenzenesulfonyl chloride .

- Applications : Used in traceless linker strategies for cross-coupling reactions .

Data Tables

Table 2: Spectroscopic Data Highlights

Biological Activity

Ethyl 4-(aminomethyl)benzoate, also known as 4-aminomethyl-benzoic acid ethyl ester, is an organic compound with significant biological activity. This compound, characterized by the molecular formula CHNO, has been studied for its potential applications in medicinal chemistry, particularly as a local anesthetic and antiviral agent. This article provides a comprehensive overview of its biological activities, including case studies, synthesis methods, and research findings.

Chemical Structure and Properties

This compound features an ethyl ester group attached to a benzoic acid derivative with an amino group at the para position. This structural configuration is crucial for its biological activity, influencing its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 179.22 g/mol |

| CAS Number | 366-84-7 |

Local Anesthetic Properties

Research indicates that this compound exhibits local anesthetic properties similar to those of procaine and lidocaine. Its mechanism of action involves the modulation of sodium channels, which are essential for nerve signal transmission. Studies have shown that modifications to the compound can enhance its efficacy while reducing toxicity, making it a candidate for pharmaceutical applications in pain management.

A comparative study highlighted that derivatives of 4-aminobenzoic acid, including this compound, were evaluated for their anesthetic effects through various tests such as surface anesthesia and block anesthesia. These compounds demonstrated significant potential in reducing pain sensitivity in animal models .

Antiviral Activity

This compound has also been investigated for its antiviral properties. Notably, it has been utilized in the development of inhibitors targeting the hepatitis C virus (HCV) helicase. The compound's derivatives have shown promise in disrupting viral replication processes.

In a related study focusing on Ebola and Marburg viruses, a series of 4-(aminomethyl)benzamide-based compounds were synthesized, demonstrating broad-spectrum antiviral activity. These studies suggest that structural modifications of compounds similar to this compound could lead to effective antiviral agents .

Synthesis Methods

The synthesis of this compound typically involves the esterification of 4-aminomethylbenzoic acid with ethanol. Various synthetic routes have been optimized to achieve high yields and purity:

- Esterification Reaction : The reaction is conducted using acid catalysis under controlled conditions to minimize side reactions.

- Purification : Post-reaction purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Case Studies

Several case studies have documented the biological activity of this compound:

- Study on Local Anesthetic Effects : A study evaluated the anesthetic efficacy of this compound compared to established local anesthetics like tetracaine. Results indicated that it provided comparable pain relief with a favorable safety profile .

- Antiviral Research : In a study aimed at developing antiviral therapies against HCV, derivatives of this compound were synthesized and tested for their ability to inhibit viral replication in vitro. The results showed promising inhibitory effects against HCV helicase activity, indicating potential therapeutic applications.

Q & A

Q. Basic: What are the established synthetic routes for Ethyl 4-(aminomethyl)benzoate, and how is purity confirmed?

Answer:

this compound is typically synthesized via multi-step reactions starting from ethyl 4-aminobenzoate. Key steps include:

- Aminomethylation : Reacting ethyl 4-aminobenzoate with formaldehyde or formaldehyde equivalents under basic conditions to introduce the aminomethyl group.

- Derivatization : Intermediate products (e.g., isothiocyanates or Schiff bases) may form during synthesis, as seen in analogous compounds like ethyl 4-isothiocyanatobenzoate .

- Purification : Thin-layer chromatography (TLC) is used to monitor reaction progress, followed by recrystallization or column chromatography.

Purity confirmation :

- Spectroscopic analysis : -NMR and -NMR verify structural integrity by confirming proton/carbon environments (e.g., ester carbonyl at ~168–170 ppm) .

- IR spectroscopy : Detects functional groups (e.g., NH stretch at ~3300–3500 cm) .

- Crystallography : X-ray diffraction resolves molecular geometry, as demonstrated for related benzoate derivatives .

Q. Basic: How is this compound characterized for electronic and steric effects in polymer chemistry?

Answer:

The compound’s aminomethyl group enables its use in synthesizing electroactive polymers. Key methodologies include:

- Electrochemical copolymerization : Combining with monomers like o-phenylenediamine to form conductive polymers. Cyclic voltammetry (CV) tracks redox behavior, with oxidation peaks indicating polymer formation .

- Conductivity measurements : Four-point probe analysis quantifies conductivity (e.g., – S/cm for poly(ethyl 4-aminobenzoate) derivatives) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition temperatures >200°C typical for aromatic esters .

Q. Advanced: How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Answer:

Discrepancies in NMR or IR spectra often arise from tautomerism, solvation, or crystallographic packing. Strategies include:

- Variable-temperature NMR : Identifies dynamic processes (e.g., hindered rotation of the aminomethyl group) .

- DFT calculations : Predict vibrational frequencies and NMR chemical shifts for comparison with experimental data. For example, lattice energy calculations reconcile differences in hydrogen-bonding patterns observed in crystallography .

- Solvent polarity studies : Compare spectra in polar (DMSO) vs. nonpolar (CDCl) solvents to assess solvent-dependent conformational changes .

Q. Advanced: What factors influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Answer:

Reactivity depends on:

- Electronic effects : The electron-donating aminomethyl group activates the ester carbonyl toward nucleophiles (e.g., hydrazine), increasing reaction rates compared to unsubstituted benzoates .

- Steric hindrance : Bulky substituents on the amine reduce accessibility to the carbonyl carbon. Kinetic studies using pseudo-first-order conditions quantify steric effects .

- Catalyst design : Lewis acids (e.g., ZnCl) enhance electrophilicity of the carbonyl group, as shown in analogous ester aminolysis reactions .

Example optimization table :

| Reaction Condition | Yield (%) | Reference |

|---|---|---|

| Hydrazine (excess), dioxane, 25°C | 78 | |

| ZnCl catalyst, 60°C | 89 |

Q. Advanced: How can mechanistic studies differentiate between competing pathways in the synthesis of this compound derivatives?

Answer:

Mechanistic elucidation involves:

- Isotopic labeling : -labeling tracks nitrogen migration in Schiff base formation .

- Kinetic isotope effects (KIE) : Compare reaction rates of - vs. -labeled substrates to identify rate-determining steps .

- Computational modeling : Transition-state analysis (e.g., using Gaussian) identifies favored pathways (e.g., concerted vs. stepwise mechanisms) .

Case study : DFT calculations for ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate synthesis revealed a thiourea intermediate, ruling out direct nucleophilic attack on the isothiocyanate .

Q. Advanced: What strategies improve the yield of this compound in scaled-up syntheses?

Answer:

Optimization approaches include:

- Solvent selection : Polar aprotic solvents (DMF, dioxane) enhance solubility of intermediates .

- Stoichiometric control : Excess hydrazine (2.5 eq.) minimizes byproducts in hydrazide formation .

- Temperature gradients : Stepwise heating (e.g., 25°C → 60°C) prevents exothermic runaway reactions .

Data-driven example :

| Parameter | Yield (Lab Scale) | Yield (Pilot Scale) |

|---|---|---|

| Hydrazine (1.2 eq.), 25°C | 65% | 58% |

| Hydrazine (2.5 eq.), 60°C | 89% | 82% |

Q. Advanced: How does the aminomethyl group in this compound affect its coordination chemistry with metal ions?

Answer:

The NH group acts as a Lewis base, enabling metal chelation. Methodologies include:

- Potentiometric titrations : Determine stability constants for Cu(II) or Zn(II) complexes .

- Single-crystal XRD : Resolve bonding modes (e.g., monodentate vs. bidentate coordination) .

- Magnetic susceptibility : Assess metal-ligand interactions in paramagnetic complexes (e.g., Fe(III)) .

Example : Ethyl 4-aminobenzoate forms octahedral Cu(II) complexes with distorted geometry due to steric effects from the ester group .

Properties

IUPAC Name |

ethyl 4-(aminomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTQEHGXBKFLKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331179 | |

| Record name | ethyl 4-(aminomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-84-7 | |

| Record name | ethyl 4-(aminomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.